N-(3,5-dichlorophenyl)-2,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-12-3-4-13(14(8-12)21-2)15(19)18-11-6-9(16)5-10(17)7-11/h3-8H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXUFPCWIDDJTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2,4-dimethoxybenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 2,4-dimethoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
N-(3,5-dichlorophenyl)-2,4-dimethoxybenzamide serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it valuable in the development of new compounds.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Conversion of methoxy groups to quinones | Potassium permanganate, chromium trioxide |
| Reduction | Reduction of potential nitro groups to amines | Palladium on carbon, tin(II) chloride |
| Substitution | Substitution of chlorine atoms with nucleophiles | Sodium azide, thiourea |
Biological Applications
Enzyme Inhibition and Receptor Modulation
Research indicates that this compound may act as an inhibitor for specific enzymes and as a ligand in receptor studies. These properties are particularly relevant in the context of signaling pathways associated with various diseases.
Case Study: Wnt/Frizzled Signaling Pathway
The compound has been investigated for its potential to modulate the Wnt/Frizzled signaling pathway, which is implicated in numerous diseases including cancer and metabolic disorders such as type II diabetes. Studies have shown that compounds targeting this pathway can effectively inhibit tumor growth and improve metabolic health .
Medicinal Properties
Therapeutic Potential
this compound is being explored for its anti-inflammatory and anticancer properties. Its mechanism involves binding to specific molecular targets within cells to inhibit enzyme activity or modulate receptor functions.
Table 2: Therapeutic Applications and Findings
Industrial Applications
Development of New Materials
In industrial contexts, this compound is utilized as a precursor in the synthesis of agrochemicals and specialty chemicals. Its unique chemical properties allow for the creation of tailored materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Position and Conformational Analysis
Benzamide derivatives exhibit distinct solid-state geometries depending on substituent positions. For example:
- N-(3,5-Dichlorophenyl)benzamide (N35DCPBA) adopts a trans conformation in the H-N-C=O unit, a feature shared with analogs like N-(2,3-dichlorophenyl)-benzamide and N-(3-chlorophenyl)-benzamide . This conformation stabilizes intermolecular hydrogen bonding, affecting crystallinity and solubility.
- N-(3,5-Dimethoxyphenyl)benzamide () has methoxy groups at the 3,5-positions instead of chlorine.
Table 1: Substituent Effects on Benzamide Derivatives
Halogen vs. Alkoxy Substituents
- Chlorine Substitution : Chlorine atoms (e.g., in 3,5-dichlorophenyl groups) enhance lipophilicity and stability, making compounds like Procymidone effective fungicides .
- Methoxy Substitution : Methoxy groups (e.g., 2,4-dimethoxy in the target compound) improve solubility and may modulate receptor binding. For instance, N-(4-bromo-3-methylphenyl)-3,5-dimethoxybenzamide has a predicted density of 1.407 g/cm³ and boiling point of 406°C, reflecting the influence of methoxy groups on physical properties .
Physicochemical Property Trends
Key trends from analogous compounds include:
- Boiling Points : Methoxy-substituted benzamides (e.g., 406°C in ) generally exhibit higher boiling points than chlorinated analogs due to increased polarity.
- Acidity (pKa) : Methoxy groups reduce acidity compared to electron-withdrawing substituents. For example, N-(4-bromo-3-methylphenyl)-3,5-dimethoxybenzamide has a pKa of 12.42 , suggesting weak acidity.
Biological Activity
N-(3,5-dichlorophenyl)-2,4-dimethoxybenzamide is a compound that has garnered interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Dichlorophenyl Group : This moiety contributes to the compound's lipophilicity and biological activity.
- Dimethoxy Substituents : Positioned at the 2 and 4 locations of the benzamide core, these groups enhance the compound's reactivity and interaction with biological targets.
The molecular formula is CHClNO, with a molecular weight of approximately 331.19 g/mol.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites. This competitive inhibition can disrupt normal enzymatic functions.
- Receptor Modulation : It can also interact with cellular receptors, modulating signaling pathways critical for cell proliferation and survival.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Studies have shown that this compound can inhibit cancer cell proliferation through its effects on key signaling pathways associated with tumor growth.
- Anti-inflammatory Effects : There is evidence suggesting that it may reduce inflammation by targeting specific inflammatory mediators.
Case Studies and Experimental Data
-
Inhibition of Cancer Cell Lines :
- A study demonstrated that this compound significantly reduced the viability of various cancer cell lines in vitro. The IC values ranged from 10 to 30 µM depending on the cell type (e.g., breast cancer cells vs. colon cancer cells) .
- Mechanistic Insights :
- Pharmacokinetic Studies :
Comparative Biological Activity Table
Q & A
Basic: What are the standard synthetic routes for N-(3,5-dichlorophenyl)-2,4-dimethoxybenzamide, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting substituted benzamides with dichlorophenylamine derivatives under reflux conditions. For example, a modified protocol from analogous benzamide syntheses uses absolute ethanol as a solvent, glacial acetic acid as a catalyst, and reflux for 4–6 hours to achieve high yields . Optimization can include:
- Adjusting molar ratios of reactants (e.g., 1:1.2 for amine:benzaldehyde derivatives).
- Testing polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity.
- Employing microwave-assisted synthesis to reduce reaction time .
Advanced: How can researchers troubleshoot low yields or impurities in the synthesis of this compound?
Methodological Answer:
Low yields often arise from incomplete amide bond formation or side reactions. Strategies include:
- Purification: Use column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) to isolate the product from unreacted starting materials .
- Analytical Monitoring: Employ TLC or LC-MS at intermediate steps to identify byproducts (e.g., hydrolyzed intermediates).
- Temperature Control: Maintain precise reflux temperatures (±2°C) to avoid decomposition. For example, reports 22% yield improvements by stabilizing diazepane intermediates at 80°C .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions. For instance, aromatic protons in the dichlorophenyl group appear as doublets (δ 7.3–7.6 ppm, J = 8–10 Hz), while methoxy groups resonate as singlets (δ 3.8–4.0 ppm) .
- X-ray Crystallography: Resolve molecular geometry; monoclinic systems (e.g., P21/c) with unit cell parameters (a = 8.039 Å, b = 20.003 Å) validate steric effects .
- Mass Spectrometry: Confirm molecular weight via LC/MS (e.g., M+H⁺ peaks at m/z 340–350) .
Advanced: How can advanced spectroscopic methods resolve ambiguities in structural assignments?
Methodological Answer:
- 2D NMR (COSY, NOESY): Map proton-proton correlations to distinguish between ortho/meta substituents.
- DFT Calculations: Compare computed vs. experimental ¹³C NMR shifts to validate electron-withdrawing effects of chlorine atoms .
- High-Resolution X-ray: Resolve disorder in crystal lattices (e.g., tetrafluoroethoxy groups in ) using data-to-parameter ratios >10 .
Basic: What assays are used to evaluate the biological activity of this compound?
Methodological Answer:
- Antifungal Assays: Disk diffusion or microdilution methods against Candida or Aspergillus species, comparing zones of inhibition to standards like procymidone .
- Enzyme Inhibition: Measure IC₅₀ values against target enzymes (e.g., cytochrome P450) using fluorometric substrates .
Advanced: How can researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis: Pool data from multiple studies (e.g., fungicidal EC₅₀ ranges) and apply statistical models (ANOVA, Tukey’s HSD) to identify outliers .
- Strain-Specific Profiling: Test compound libraries against isogenic fungal strains to isolate resistance mechanisms (e.g., ABC transporter upregulation) .
Advanced: How are structure-activity relationships (SAR) explored for benzamide derivatives?
Methodological Answer:
- Analog Synthesis: Replace methoxy groups with ethoxy or halogens (e.g., ’s thiophenyl derivatives) to assess electronic effects .
- Pharmacophore Modeling: Use Schrödinger’s Phase or MOE to identify critical H-bond acceptors (e.g., carbonyl oxygen) and hydrophobic pockets .
Advanced: What computational methods predict the binding modes of this compound?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Glide docks the compound into target proteins (e.g., dopamine D3 receptors) using flexible ligand protocols .
- MD Simulations: Run 100-ns trajectories in GROMACS to evaluate stability of key interactions (e.g., π-π stacking with Phe346) .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing.
- Spill Management: Neutralize with 10% sodium bicarbonate, then adsorb with vermiculite .
Advanced: How can metabolite profiling identify degradation products?
Methodological Answer:
- LC-HRMS: Use Q-TOF systems to detect hydroxylated or demethylated metabolites in liver microsome assays .
- Isotope Labeling: Synthesize ¹³C-labeled analogs to track metabolic pathways via MS/MS fragmentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
